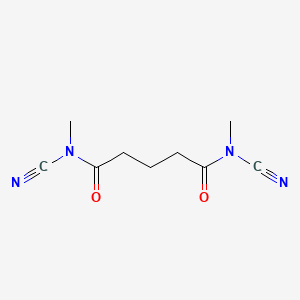
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide is a chemical compound known for its unique structure and properties It is characterized by the presence of cyano groups and dimethyl groups attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide typically involves the reaction of appropriate nitriles with diamines under controlled conditions. One common method includes the reaction of dimethylamine with a dicyano compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N1,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N1,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide involves its interaction with molecular targets through its cyano and dimethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of active intermediates. The pathways involved may include nucleophilic addition, electrophilic substitution, and redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dicyano-N~1~,N~1~,N~5~,N~5~-tetraethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)pentanediamide
- 4,5-Dicyano-1,2,3-triazole
Uniqueness
N~1~,N~5~-Dicyano-N~1~,N~5~-dimethylpentanediamide is unique due to its specific arrangement of cyano and dimethyl groups on the pentanediamide backbone. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
88245-68-5 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
N,N'-dicyano-N,N'-dimethylpentanediamide |
InChI |
InChI=1S/C9H12N4O2/c1-12(6-10)8(14)4-3-5-9(15)13(2)7-11/h3-5H2,1-2H3 |
InChI Key |
BEHMQJGYGBZEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#N)C(=O)CCCC(=O)N(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


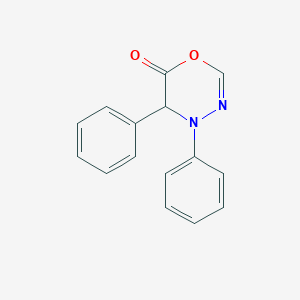
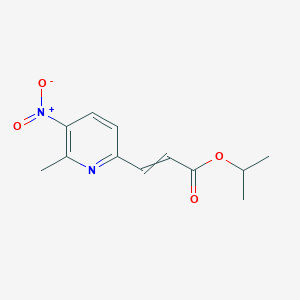
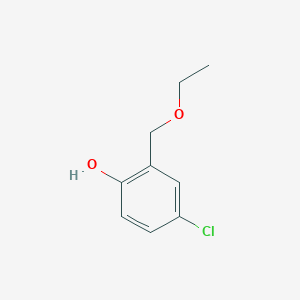
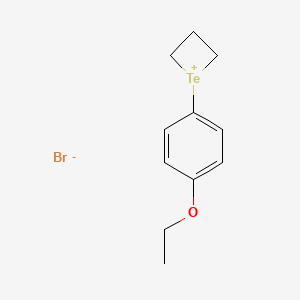

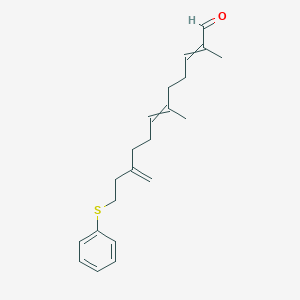
![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
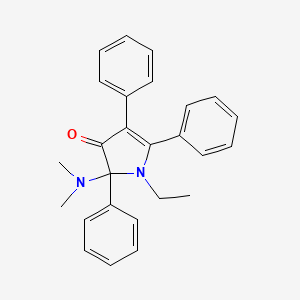
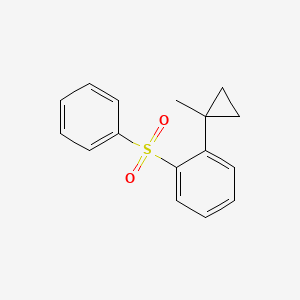
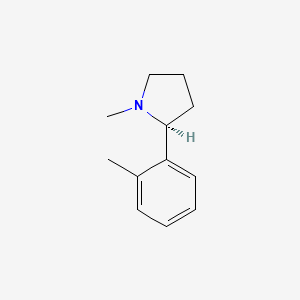

![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)

![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
